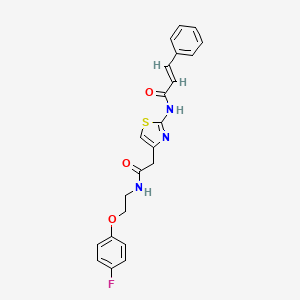

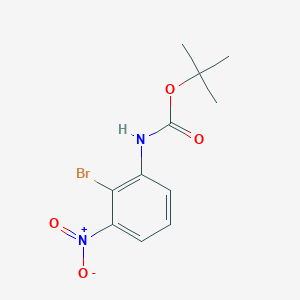

![molecular formula C23H19N3O3S B2868375 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941979-51-7](/img/structure/B2868375.png)

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate involved several steps including the use of NBS, AIBN, CCl4, DIBAL-H, THF, NaCN, H2SO4, DMSO, dihydropyran, p-toluenesulfonic acid, CH2Cl2, NaH, DMF, NaOAc, HOAc, and HCl .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is constructed about a central oxopyridazinyl ring, which is connected to an ethyl-acetate group at the N atom closest to the carbonyl group, and benzyl and methyl groups second furthest and furthest from the carbonyl group, respectively .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, in the crystal of Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, both H atoms of the N-bound methyl-ene group form methyl-ene-C-H⋯O (ring carbon-yl) or N (pyridazin-yl) interactions, resulting in the formation of a supra-molecular tape along the -axis direction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the molecular weight of 1-[1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-YL]-N-{[4-(propan-2-yloxy)phenyl]methyl}piperidine-3-carboxamide is 464.5 g/mol, it has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 .科学的研究の応用

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests a potential application of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide in the development of new antimicrobial agents with specific targets or mechanisms of action (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have been widely studied as inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in physiological and pathological processes. These inhibitors have applications in treating conditions like glaucoma, obesity, cancer, and edema. Research on sulfonamide derivatives has led to the discovery of compounds with potent inhibitory activity against various CA isoforms, indicating the potential therapeutic value of sulfonamide structures in drug development (Yıldırım et al., 2015).

Environmental Implications and Biodegradation

The persistence of sulfonamide antibiotics in the environment raises concerns about antibiotic resistance. Studies on the biodegradation pathways of sulfonamides, including microbial strategies for their elimination, are crucial for understanding and mitigating the environmental impact of these compounds. The identification of novel microbial degradation pathways can inform the development of strategies to remove sulfonamides from water sources, thereby reducing their environmental footprint (Ricken et al., 2013).

Drug Metabolism and Prodrug Development

Understanding the metabolism of sulfonamide compounds is essential for optimizing their pharmacokinetic properties and therapeutic efficacy. Studies on the biocatalytic production of mammalian metabolites of sulfonamide drugs can support the characterization of metabolic pathways and the identification of metabolites with potential therapeutic or toxicological relevance. This research area also explores the development of prodrug forms that improve the solubility, stability, and bioavailability of sulfonamide drugs (Zmijewski et al., 2006).

作用機序

特性

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-26-23(27)16-15-22(24-26)19-7-11-20(12-8-19)25-30(28,29)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWDWLBSFORDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

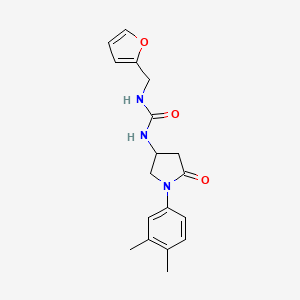

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)

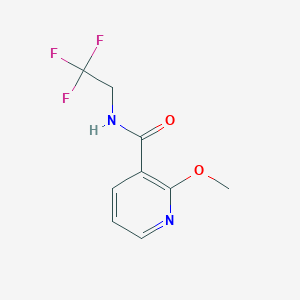

![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)

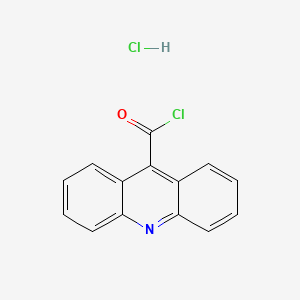

![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)

![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)

![2-((2-(Furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2868309.png)